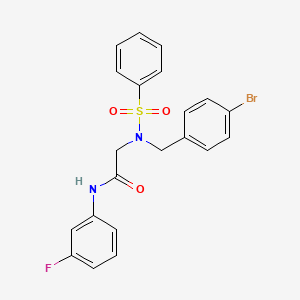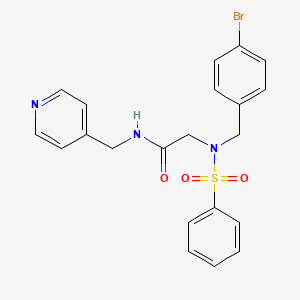![molecular formula C23H15BrO3 B3671050 2-[4-(benzyloxy)-3-bromobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B3671050.png)
2-[4-(benzyloxy)-3-bromobenzylidene]-1H-indene-1,3(2H)-dione
Overview
Description
2-[4-(benzyloxy)-3-bromobenzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and an indene-dione core, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)-3-bromobenzylidene]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)-3-bromobenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)-3-bromobenzylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-[4-(benzyloxy)-3-bromobenzylidene]-1H-indene-1,3(2H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)-3-bromobenzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and bromine substituents play a crucial role in its binding affinity and reactivity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: A related compound with similar structural features but different functional groups.
2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1H-indene-1,3(2H)-dione: Another derivative with an additional ethoxy group.
Uniqueness
2-[4-(benzyloxy)-3-bromobenzylidene]-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-bromo-4-phenylmethoxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO3/c24-20-13-16(10-11-21(20)27-14-15-6-2-1-3-7-15)12-19-22(25)17-8-4-5-9-18(17)23(19)26/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIAWWNLZWXLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B3670973.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3670978.png)
![(5E)-5-({3-CHLORO-5-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3670984.png)

![N-[4-[[3-(4-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B3671002.png)

![2-chloro-N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3671030.png)
![2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE](/img/structure/B3671031.png)
![(5E)-5-({5-BROMO-2-[(3-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3671035.png)
![4-ethoxy-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3671045.png)
![4-(4-chlorophenoxy)-2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3671049.png)
![3-chloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B3671052.png)
![2-(2,4-dimethyl-6-nitrophenoxy)-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3671055.png)
![6-Chloro-3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B3671075.png)
